Xylamidine

Catalog No.
S547417
CAS No.
6443-50-1
M.F
C19H24N2O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylamidine

CAS Number

6443-50-1

Product Name

Xylamidine

IUPAC Name

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21)

InChI Key

JRYTUFKIORWTNI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(2-(3-methoxyphenoxy)propyl)-m-tolylacetamidine tosylate, xylamidine, xylamidine tosylate, XYLAMIDINE TOSYLATE ANHYDROUS

Canonical SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N

Isomeric SMILES

CC1=CC(=CC=C1)CC(=N)NCC(C)OC2=CC=CC(=C2)OC

The exact mass of the compound Xylamidine is 312.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Xylamidine (CAS 6443-50-1) is a highly selective, peripherally restricted serotonin (5-HT2A/5-HT2C) receptor antagonist. Unlike standard serotonergic modulators, xylamidine is fundamentally defined by its inability to cross the blood-brain barrier (BBB). This physiochemical property makes it a critical procurement choice for researchers and pharmaceutical developers who need to isolate peripheral serotonergic responses—such as vascular smooth muscle contraction, gastrointestinal motility, and peripheral metabolic signaling—without inducing central nervous system (CNS) effects like sedation, behavioral modification, or central endocrine disruption [1]. By providing a clean chemical knockout of peripheral 5-HT receptors, xylamidine serves as an indispensable baseline tool in cardiovascular, metabolic, and urological pharmacology.

Substituting xylamidine with more common, generic 5-HT2A antagonists such as ketanserin, mianserin, or metergoline introduces severe methodological flaws in peripheral pharmacology models. While these generic alternatives possess high binding affinity for 5-HT receptors, they readily cross the blood-brain barrier, triggering off-target central effects that confound experimental data [1]. For instance, using ketanserin to study peripheral vasoconstriction will simultaneously alter central sympathetic outflow and central endocrine responses, making it impossible to determine whether the observed physiological changes are locally or centrally mediated. Procuring xylamidine eliminates this ambiguity, ensuring that all observed receptor antagonism is strictly localized to peripheral tissues.

Absolute Sparing of Central Serotonergic Responses

In comparative in vivo assays measuring quipazine-induced corticosterone elevation (a centrally mediated 5-HT response), standard antagonists like ketanserin and metergoline potently blocked the central effect. In stark contrast, xylamidine showed zero central antagonism even at systemic doses up to 3.0 mg/kg, confirming its strict peripheral restriction and lack of BBB penetrance [1].

Evidence DimensionED50 for central 5-HT receptor blockade (corticosterone elevation)
Target Compound Data>3.0 mg/kg i.p. (No antagonism observed)
Comparator Or BaselineKetanserin / Metergoline (ED50 = 0.03 to 0.9 mg/kg)
Quantified Difference>100-fold functional selectivity for peripheral over central targets
ConditionsQuipazine-induced serum corticosterone elevation in in vivo rat models

Essential for researchers who must ensure high reproducibility in laboratory workflows by excluding CNS-mediated behavioral or endocrine artifacts when studying peripheral serotonin pharmacology.

Sub-Milligram Blockade of Peripheral Vascular 5-HT Receptors

Despite its inability to cross the BBB, xylamidine maintains potent binding at peripheral 5-HT2A receptors. In pithed rat models, it effectively blocked the serotonin-induced pressor response at 0.1 to 0.3 mg/kg, demonstrating that its lack of central activity is strictly due to compartmentalization, not poor receptor affinity [1].

Evidence DimensionAntagonism of peripheral pressor response
Target Compound DataComplete antagonism at 0.1 to 0.3 mg/kg i.p.
Comparator Or BaselineBaseline serotonin-induced vascular contraction
Quantified DifferenceRobust peripheral blockade achieved at ≤0.3 mg/kg
ConditionsIntravenous serotonin injection in pithed rats

Guarantees that the compound provides robust peripheral receptor saturation at low doses, validating its use as a highly efficient, reproducible peripheral control in mainstream cardiovascular laboratory workflows.

Isolation of Peripheral Serotonergic Anorexia

Xylamidine is utilized to differentiate peripheral versus central mechanisms of appetite suppression. When administered prior to peripheral 5-HT, xylamidine effectively attenuated 5-HT-induced anorexia without altering baseline food intake, proving its utility in isolating gut-level serotonergic signaling from central satiety circuits [1].

Evidence DimensionAttenuation of 5-HT-induced decrease in food intake
Target Compound DataReversal of anorexia at 1.0 and 2.0 mg/kg
Comparator Or Baseline5-HT alone (5 mg/kg, induced severe anorexia)
Quantified DifferenceSignificant dose-dependent restoration of food intake
Conditions1-hour food intake test in overnight-fasted rats

Provides a validated chemical tool for metabolic researchers, ensuring clean, reproducible data when screening anti-obesity or gastrointestinal motility drugs targeting the peripheral 5-HT system.

Cardiovascular and Hemodynamic Research

Xylamidine is the optimal choice for blocking peripheral 5-HT2A-mediated vasoconstriction (pressor responses) without altering central sympathetic outflow. It allows researchers to map peripheral vascular tone definitively [1].

Gastrointestinal and Metabolic Disease Modeling

Procured for studies investigating peripheral serotonin's role in gut motility, satiation, and metabolic syndrome. Xylamidine successfully blocks gut 5-HT receptors to isolate peripheral metabolic signaling from central appetite suppression [2].

Peripheral Pain and Smooth Muscle Assays

Applied in peripheral pain and urological models to isolate the contribution of peripheral 5-HT receptors in smooth muscle contraction and hyperalgesia, avoiding the confounding variables introduced by centrally acting antagonists [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.183778013 Da

Monoisotopic Mass

312.183778013 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NY0PC84NZK

Related CAS

6443-40-9 (tosylate)
13717-05-0 (tosylate hemihydrate salt/solvate)

MeSH Pharmacological Classification

Serotonin Antagonists

Wikipedia

Xylamidine

Dates

Last modified: 02-18-2024
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